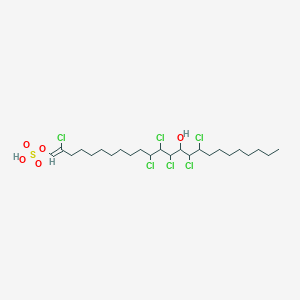![molecular formula C21H19Cl2N3O2S B235627 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide, commonly known as ACBC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzothiophene derivatives and has been studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
ACBC has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, ACBC has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. It has also been studied for its potential use as a chemosensitizer, which can enhance the efficacy of chemotherapy drugs. In Alzheimer's disease research, ACBC has been shown to inhibit the formation of amyloid beta peptides, which are responsible for the neurodegenerative effects of the disease. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied using ACBC due to its anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of ACBC is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. ACBC has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways. Additionally, ACBC has been shown to modulate the activity of various receptors such as serotonin and dopamine receptors.
Biochemical and Physiological Effects:
ACBC has been shown to have various biochemical and physiological effects. In cancer research, ACBC has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients. In Alzheimer's disease research, ACBC has been shown to reduce the levels of amyloid beta peptides and inhibit the formation of neurofibrillary tangles. In inflammatory disorders, ACBC has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACBC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, ACBC has some limitations as well. It has poor solubility in water, which can limit its bioavailability. Additionally, the exact mechanism of action of ACBC is not fully understood, which can make it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of ACBC. One potential direction is to further investigate its potential as an anticancer agent and chemosensitizer. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the anti-inflammatory properties of ACBC can be further explored for the treatment of inflammatory disorders. Further studies can also be conducted to understand the exact mechanism of action of ACBC and to design experiments that target specific pathways. Overall, the study of ACBC has significant potential for the development of new therapeutics for various diseases.
Métodos De Síntesis
ACBC can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-acetylpiperazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then chlorinated using thionyl chloride to obtain the final product, ACBC.
Propiedades
Nombre del producto |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C21H19Cl2N3O2S |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H19Cl2N3O2S/c1-13(27)25-9-11-26(12-10-25)19-15(22)6-4-7-16(19)24-21(28)20-18(23)14-5-2-3-8-17(14)29-20/h2-8H,9-12H2,1H3,(H,24,28) |
Clave InChI |
XSXWAHLJSNSJMN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B235546.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)